Boc-Ser-OBzl

Catalog No.
S679872
CAS No.
59524-02-6
M.F
C5H11NO2S
CH3S(CH2)2CH(NH2)COOH
C5H11NO2S
M. Wt
295.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ser-OBzl

CAS Number

59524-02-6

Product Name

Boc-Ser-OBzl

IUPAC Name

benzyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C5H11NO2S
CH3S(CH2)2CH(NH2)COOH
C5H11NO2S

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m0/s1

InChI Key

FFEARJCKVFRZRR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1

Solubility

0.33 M
32.7 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 4.8
Soluble in water; Insoluble in ether
Soluble (in ethanol)

Synonyms

DL-METHIONINE;methionine;59-51-8;Racemethionine;Acimetion;Banthionine;Lobamine;Mertionin;Cynaron;Dyprin;Meonine;Metione;Neston;Urimeth;Methionine,DL-;Pedameth;DL-2-Amino-4-(methylthio)butanoicacid;H-DL-Met-OH;Methilonin;DL-Methioninum;MethionineDL-;(+-)-Methionine;Methionine,amorphous;NSC9241;2-amino-4-(methylthio)butanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC1=CC=CC=C1
  • Boc protecting group: The tert-Butyloxycarbonyl (Boc) group is a protecting group commonly used in peptide synthesis. It safeguards the N-terminus (amino end) of the serine residue during reactions involving other parts of the molecule [].
  • Serine amino acid: Serine (Ser) is a naturally occurring amino acid found in proteins. It plays various roles in biological processes, including protein structure and enzyme function.
  • Benzyl ester protecting group: The Benzyl (OBzl) group protects the C-terminus (carboxyl end) of the serine residue. Similar to the Boc group, it allows for selective modification at other sites of the molecule [].

Here are some potential scientific research applications of Boc-Ser-OBzl:

  • Peptide Synthesis: Boc-Ser-OBzl can be used as a building block in the synthesis of peptides containing serine. The protecting groups ensure the selective formation of the desired peptide bond while preventing unwanted side reactions [].
  • Enzyme Substrate Analogue: Due to its structural similarity to natural substrates, Boc-Ser-OBzl can be used as an analogue to study the activity of serine proteases, a class of enzymes that cleave peptide bonds at serine residues. By analyzing the interaction between Boc-Ser-OBzl and the enzyme, researchers can gain insights into enzyme function and develop new drugs that target these enzymes [].
  • Model Compound for Bioorganic Chemistry: Boc-Ser-OBzl serves as a model compound for studying various aspects of bioorganic chemistry, the field that explores the chemistry of biological molecules. Researchers can use it to investigate protecting group strategies, peptide bond formation mechanisms, and the reactivity of serine residues in different contexts [].

Boc-Ser-OBzl, also known as N-Boc-L-serine benzyl ester, is a synthetically derived amino acid derivative. It consists of the amino acid L-serine with two protective groups attached: a Boc (tert-Butyloxycarbonyl) group on the nitrogen terminus and a benzyl ester (OBzl) group on the carboxyl terminus [].

This compound is significant in scientific research, particularly in peptide synthesis. The Boc and benzyl ester groups are temporary protecting groups that can be selectively removed under specific conditions, allowing for the controlled attachment of other amino acids to form peptides [].


Molecular Structure Analysis

Boc-Ser-OBzl has a linear molecular structure with the following key features [, ]:

  • A central carbon chain forms the backbone.
  • An amino group (NH2) is attached to the first carbon, protected by a Boc group (C(CH3)3OCO-).
  • A side chain containing a hydroxyl group (OH) is attached to the second carbon.
  • A carboxyl group (COOH) is present at the end of the chain, protected by a benzyl ester group (CH2C6H5O-).

The presence of both protecting groups allows for selective manipulation of the molecule during peptide synthesis. The bulky Boc group hinders reactions at the amino terminus, while the benzyl ester group prevents unwanted reactions at the carboxyl terminus [].


Chemical Reactions Analysis

Boc-Ser-OBzl is involved in several chemical reactions relevant to peptide synthesis:

  • Deprotection

    The Boc and benzyl ester groups can be removed under specific conditions to yield free L-serine. Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenolysis or acidic hydrolysis can be used to cleave the benzyl ester [].

  • Peptide bond formation

    The deprotected Boc-Ser-OH can be coupled with another deprotected amino acid using various coupling reagents to form a peptide bond. This process can be repeated to create longer peptide chains [].

Boc-Ser-OBzl + TFA -> H-Ser-OH + Boc anhydride + CH3COOH [Equation 1]


Physical And Chemical Properties Analysis

  • Physical state: Likely a white to off-white crystalline solid at room temperature [].
  • Melting point: Not readily available but expected to be above room temperature due to the presence of the bulky Boc group.
  • Boiling point: Not available, but likely decomposes before boiling due to the presence of the ester group.
  • Solubility: Likely soluble in organic solvents like dichloromethane and dimethylformamide due to the nonpolar nature of the protecting groups [].
  • Stability: Stable under dry conditions at room temperature. May hydrolyze in the presence of moisture or acids [].

Boc-Ser-OBzl itself doesn't have a specific mechanism of action. However, its role in peptide synthesis is crucial. The temporary protecting groups allow for the controlled assembly of amino acids in a specific order, ultimately leading to the formation of functional peptides with desired properties [].

Boc-Ser-OBzl is likely to exhibit some of the following safety hazards:

  • Irritant: May cause irritation to skin, eyes, and respiratory tract upon contact or inhalation [].
  • Harmful if swallowed: Ingestion may cause nausea, vomiting, and other gastrointestinal issues [].
  • Potential allergen: Boc-derived compounds have been reported to cause allergic reactions in some individuals.

Physical Description

Solid
COLOURLESS CRYSTALS OR WHITE POWDER.
White crystalline platelets or powder; Characteristic aroma

XLogP3

1.7

Density

Relative density (water = 1): 1.3

Melting Point

Mp 281 ° dec.
281°C

Drug Indication

Parenteral nutrition

Pharmacology

Methionine is one of nine essential amino acids in humans (provided by food), Methionine is required for growth and tissue repair. A sulphur-containing amino acid, methionine improves the tone and pliability of skin, hair, and strengthens nails. Involved in many detoxifying processes, sulphur provided by methionine protects cells from pollutants, slows cell aging, and is essential for absorption and bio-availability of selenium and zinc. Methionine chelates heavy metals, such as lead and mercury, aiding their excretion. It also acts as a lipotropic agent and prevents excess fat buildup in the liver. (NCI04)

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB26 - Methionine

Other CAS

59-51-8
33807-07-7
26062-47-5
348-67-4
63-68-3

Wikipedia

Boc-L-Serine benzyl ester

Dates

Modify: 2023-08-15

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